3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride
Description
3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine featuring a benzyloxy methyl substituent at the 3-position of the cyclobutane ring and an amine group at the 1-position, stabilized as a hydrochloride salt. The benzyloxy methyl group (-CH2-O-CH2-C6H5) introduces aromaticity and steric bulk, distinguishing it from simpler aliphatic analogs. This compound is structurally relevant in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore in drug discovery.
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHNYVRHRMZHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)COCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the benzyloxy group and the amine functionality. The final step involves the conversion of the amine to its hydrochloride salt.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through or other ring-closing methods.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as starting materials.
Amination: The amine group is introduced through reductive amination or other amination techniques.
Formation of Hydrochloride Salt: The final compound is obtained by treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitutions under acidic or basic conditions. Key reactions include:
A. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. Steric hindrance from the cyclobutane ring slows reaction rates compared to linear amines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-3-[(benzyloxy)methyl]cyclobutan-1-amine | 72% |
B. Acylation
Acetyl chloride in dichloromethane with triethylamine forms the corresponding amide:
Reduction
Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group via hydrogenolysis, yielding 3-(hydroxymethyl)cyclobutan-1-amine :
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | 1 atm | 4 h | 85% |
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes fragmentation under thermal or photochemical conditions :
A. Thermal Decomposition
Heating above 150°C induces retro-[2+2] cycloaddition, producing ethylene derivatives :
B. Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene initiates ring-opening to form diradical intermediates, which recombine or react with trapping agents .
Side Reactions and Byproducts
A. Hofmann Elimination
Under strong basic conditions (e.g., NaOH), the amine undergoes elimination to form cyclobutene derivatives, competing with substitution:
B. Benzyl Group Migration
Acidic conditions (HCl/EtOH) may trigger benzyloxy migration to the amine nitrogen, forming quaternary ammonium salts .
Comparative Reactivity with Analogues
The steric bulk of the cyclobutane ring reduces reaction rates compared to non-cyclic amines:
| Compound | Relative Alkylation Rate |
|---|---|
| 3-[(Benzyloxy)methyl]cyclobutan-1-amine | 1.0 |
| Hexylamine | 4.2 |
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride serves as a building block in organic synthesis and as a precursor for creating more complex molecules.
- Biology This compound is used in biological studies related to enzyme inhibition or as a ligand in receptor binding assays.
- Industry It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The benzyloxy group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids. Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
- Reduction The amine group can be reduced to form secondary or tertiary amines, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, facilitated by reagents like sodium hydride (NaH) or other strong bases. Substitution reactions can introduce various functional groups, depending on the reagents used.
N-formyl hydroxylamine compounds
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Based Amine Hydrochlorides
Structural and Physicochemical Properties
The table below compares key structural features and molecular parameters of 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride with six analogs:
Key Observations:
Fluoromethyl () and trimethylsilyl () substituents introduce electronegativity and silicon-based lipophilicity, respectively, which may influence target binding or metabolic stability . tert-Butoxy () and propan-2-yloxy () groups provide steric bulk but lack aromaticity, impacting conformational flexibility .
Stereochemical Considerations :
Research and Application Insights
Synthetic Utility: The benzyloxy methyl group is often used as a protecting group in organic synthesis, similar to tert-butoxy (), but offers distinct cleavage conditions (e.g., hydrogenolysis vs. acidolysis) . Trimethylsilyl () and fluoromethyl () groups are explored for their electronic effects in modulating reaction pathways or drug-receptor interactions .
Biological Relevance :
Biological Activity
3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a cyclobutane ring, a benzyloxy group, and an amine functional group, which contribute to its reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The specific mechanisms can vary based on the context of its use:
- Histamine Receptor Modulation : Research indicates that compounds similar to this compound exhibit binding affinities to histamine receptors, particularly the H3 receptor. These receptors are involved in neurotransmission and can influence cognitive processes and neuronal activity .
- Enzyme Interaction : The compound may modulate enzyme activities, impacting pathways such as lipid hydrolysis and signal transduction in cells. This modulation can lead to various physiological effects depending on the target enzyme.
Antifungal Activity
A study evaluating the antifungal properties of cyclobutyl amine derivatives indicated that compounds with similar structures demonstrated significant antifungal activity against various strains. Although specific data for this compound was not provided, the structural similarities suggest potential efficacy in this area .
Case Studies
- Histamine Receptor Binding : In a study assessing the binding affinities of various cyclobutyl amines, it was found that certain derivatives exhibited high binding affinities (0.05 nM to 10 nM) at H3 receptors. This suggests that this compound could potentially act as a modulator of these receptors .
- Cell Proliferation Inhibition : Related compounds have shown promise in inhibiting cell proliferation in cancer cell lines. For instance, certain derivatives led to significant G2/M phase arrest in tumor cells, indicating potential applications in cancer therapy .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
